2-(4-Octylphenyl)acetic acid
Overview
Description
2-(4-Octylphenyl)acetic acid is an organic compound with the molecular formula C16H24O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an octyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Octylphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method includes the Friedel-Crafts alkylation of phenylacetic acid with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Octylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Octylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of phenylacetic acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Octylphenyl)acetic acid involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenylacetic Acid: The parent compound, lacking the octyl substitution.
4-Octylphenol: Similar structure but with a hydroxyl group instead of the acetic acid moiety.
Octylbenzene: Lacks the acetic acid group, only has the octyl substitution on the benzene ring.
Uniqueness: 2-(4-Octylphenyl)acetic acid is unique due to the presence of both the octyl group and the acetic acid moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(4-octylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)13-16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOOAYGFMAZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495816 | |
Record name | (4-Octylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64570-28-1 | |
Record name | (4-Octylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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